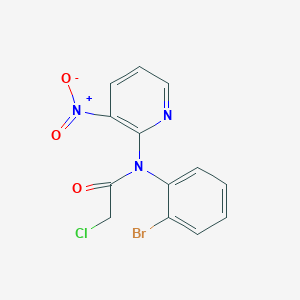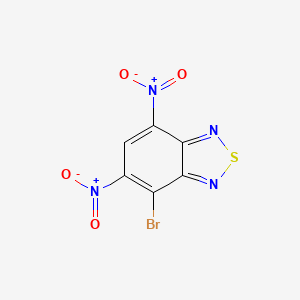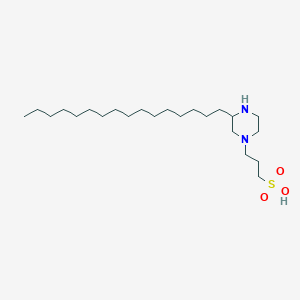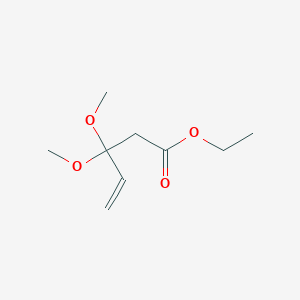![molecular formula C19H38N2O2 B14380112 1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine CAS No. 89857-81-8](/img/structure/B14380112.png)
1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a piperazine ring substituted with a dioxolane moiety, which imparts distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine involves several steps:
-
Synthetic Routes and Reaction Conditions
- The preparation typically begins with the formation of the dioxolane ring. This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
- The resulting dioxolane intermediate is then subjected to alkylation with a nonyl group to introduce the nonyl substituent.
- Finally, the piperazine ring is introduced through a nucleophilic substitution reaction, where the dioxolane intermediate reacts with a piperazine derivative under basic conditions.
-
Industrial Production Methods
- Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield.
- Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nonyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the dioxolane ring, potentially opening it to form diols.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
-
Major Products
- Oxidation products include alcohols and ketones.
- Reduction products are primarily diols.
- Substitution reactions yield various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine has diverse applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Serves as a ligand in coordination chemistry, forming complexes with transition metals.
-
Biology
- Investigated for its potential as a bioactive compound with antimicrobial properties.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
-
Medicine
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Evaluated for its pharmacokinetic properties and bioavailability.
-
Industry
- Utilized in the development of specialty chemicals and materials.
- Employed in the formulation of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound may interact with enzymes, inhibiting their activity and affecting metabolic pathways.
- It can bind to receptors, modulating signal transduction processes.
-
Pathways Involved
- The compound’s effects on cellular pathways can lead to alterations in gene expression, protein synthesis, and cellular metabolism.
- Its interaction with membrane components can influence cell signaling and transport mechanisms.
Comparación Con Compuestos Similares
1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine: Contains a morpholine ring, offering different chemical properties.
1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine: Features a pyrrolidine ring, affecting its reactivity and applications.
-
Uniqueness
- The presence of the piperazine ring in this compound imparts unique pharmacological properties.
- The dioxolane moiety enhances its stability and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
89857-81-8 |
|---|---|
Fórmula molecular |
C19H38N2O2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
1-methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl]piperazine |
InChI |
InChI=1S/C19H38N2O2/c1-4-5-6-7-8-9-10-11-19(2)22-17-18(23-19)16-21-14-12-20(3)13-15-21/h18H,4-17H2,1-3H3 |
Clave InChI |
HXEHSDYORNAQTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1(OCC(O1)CN2CCN(CC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate](/img/structure/B14380030.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide](/img/structure/B14380033.png)
![(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14380038.png)

![1-Methyl-4-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14380053.png)
![[1,2-Phenylenebis(methylene)]bis(triphenylstannane)](/img/structure/B14380055.png)




![Spiro[2.5]octan-2-ol](/img/structure/B14380095.png)



